CID 16212584

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

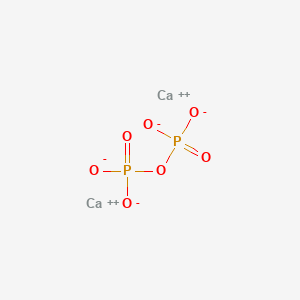

Calcium pyrophosphate (Ca2P2O7) is a chemical compound, an insoluble calcium salt containing the pyrophosphate anion . There are a number of forms reported: an anhydrous form, a dihydrate, Ca2P2O7·2H2O and a tetrahydrate, Ca2P2O7·4H2O . It is commonly used as a mild abrasive agent in toothpastes .

Synthesis Analysis

Crystals of the tetrahydrate can be prepared by reacting sodium pyrophosphate, Na4P2O7 with calcium nitrate, Ca(NO3)2, at carefully controlled pH and temperature . The dihydrate, sometimes termed CPPD, can be formed by the reaction of pyrophosphoric acid with calcium chloride . The anhydrous forms can be prepared by heating dicalcium phosphate .Molecular Structure Analysis

The stable tetrahydrate was originally reported to be rhombohedral but is now believed to be monoclinic . The dihydrate is triclinic, with hydrogen bonding between the two water molecules and hydrogen bonds to the O atoms on the anion .Chemical Reactions Analysis

The degradation of CaHPO4 was observed between [425–490 °C] and leads to the formation of calcium pyrophosphate by condensation of orthophosphate groups .Physical And Chemical Properties Analysis

Calcium pyrophosphate appears as a white powder . It has a density of 3.09 g/cm3 and a melting point of 1,353 °C . It is insoluble in water but soluble in HCl and nitric acids .Wissenschaftliche Forschungsanwendungen

1. Role in Skeletal Metabolism

Calcium pyrophosphate (CPP) plays a significant role in skeletal metabolism, affecting both bone formation and dissolution. Inorganic pyrophosphate and diphosphonates containing P-O-P- bonds can inhibit the formation and dissolution of calcium phosphate crystals, suggesting a physiological function in regulating calcification and bone turnover. Abnormalities in CPP metabolism have been associated with diseases like hypophosphatasia and pseudogout (Russell & Fleisch, 1975).

2. Prevention of Vascular Calcification

CPP shows potential in preventing or reducing vascular calcification, especially in chronic kidney disease patients. Systemic administration of pyrophosphate in uremic rats was found to prevent uremia-related vascular calcification without negative consequences for bone or causing calcium pyrophosphate deposition disease (Persy & McKee, 2011).

3. Biomaterial Applications

CPP is gaining attention as a biomaterial for bone substitution and grafting due to its similarity to the inorganic component of bone and teeth. Its use in coating metallic dental and orthopedic implants has been explored. Nanoparticles of calcium pyrophosphate dihydrate have been synthesized for these purposes, showing promising characteristics for clinical applications (Vasant & Joshi, 2011).

4. Inhibiting Uremic Vascular Calcification

Studies indicate that exogenous pyrophosphate can inhibit uremic vascular calcification without producing adverse effects on bone. This finding is crucial for developing potential therapies for vascular calcification in renal failure patients (O'Neill et al., 2011).

5. Role in Osteoblast Function

Pyrophosphate has been found to stimulate differentiation, matrix gene expression, and alkaline phosphatase activity in osteoblasts. This is significant for understanding bone formation and the development of treatments for bone-related diseases (Pujari-Palmer et al., 2016).

6. Luminescent Biological Probes

Calcium pyrophosphates doped with europium have been studied for their potential as luminescent biological probes. Their ability to exhibit luminescence in different regions of the spectrum makes them valuable for biological applications, especially in live cell imaging (Doat et al., 2005).

7. Calcium Phosphate Cement Resorption

Research on pyrophosphate-based calcium cement systems has shown that the presence of pyrophosphate phase in the cement matrix does not inhibit mineralization of healing bone around the implant but may stimulate it. This indicates potential applications in bone repair and osteoconductive materials (Grover et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Despite extensive research, the exact mechanisms of CPPD are not well understood, and there is a notable lack of knowledge about psychosocial impacts and patient experiences . This study aims to present a CPPD Disease Timeline identifying gaps in current knowledge and potential directions for future research .

Eigenschaften

CAS-Nummer |

10086-45-0 |

|---|---|

Molekularformel |

CaH4O7P2 |

Molekulargewicht |

218.05 g/mol |

IUPAC-Name |

dicalcium;phosphonato phosphate |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI-Schlüssel |

HJROPEWVPUPTSE-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Kanonische SMILES |

OP(=O)(O)OP(=O)(O)O.[Ca] |

Color/Form |

Polymorphous crystals or powder White powde |

Dichte |

3.09 |

melting_point |

1353 °C |

Andere CAS-Nummern |

10086-45-0 7790-76-3 |

Physikalische Beschreibung |

DryPowder A fine, white, odourless powde |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

35405-51-7 |

Löslichkeit |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |

Synonyme |

Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

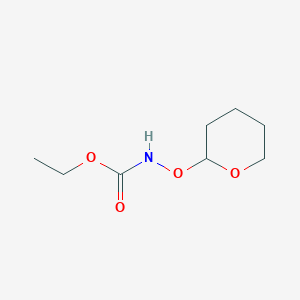

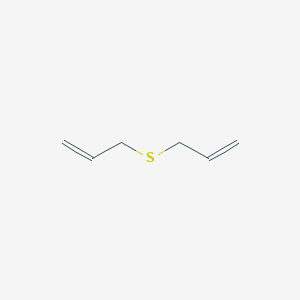

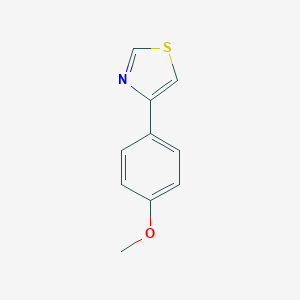

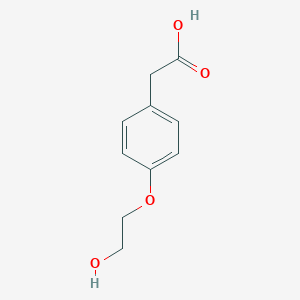

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)